Cas no 1806772-38-2 (5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carbonyl chloride)
5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carbonyl chloride
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- Inchi: 1S/C9H4BrClF5NO2/c10-2-3-1-4(19-9(14,15)16)6(8(12)13)17-5(3)7(11)18/h1,8H,2H2
- InChI Key: CVEPEYPSFVPODD-UHFFFAOYSA-N
- SMILES: BrCC1=C(C(=O)Cl)N=C(C(F)F)C(=C1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 330
- XLogP3: 4.1
- Topological Polar Surface Area: 39.2
5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080100-1g |
5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carbonyl chloride |
1806772-38-2 | 97% | 1g |
$1,445.30 | 2022-03-31 |
5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carbonyl chloride Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carbonyl chloride
Research Briefing on 5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carbonyl chloride (CAS: 1806772-38-2)
This research briefing provides an in-depth analysis of the latest advancements and applications of 5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carbonyl chloride (CAS: 1806772-38-2), a key intermediate in the synthesis of novel pharmaceutical compounds. The compound's unique structural features, including bromomethyl, difluoromethyl, and trifluoromethoxy groups, make it a versatile building block for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
Recent studies have highlighted the role of this compound in the synthesis of potent and selective inhibitors targeting specific kinases involved in cancer and autoimmune diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of a new class of JAK3 inhibitors, showing promising results in preclinical models of rheumatoid arthritis. The incorporation of the trifluoromethoxy group was found to enhance metabolic stability and bioavailability, addressing a key challenge in kinase inhibitor development.
In addition to its applications in kinase inhibitor development, 5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carbonyl chloride has been employed in the synthesis of novel PET (Positron Emission Tomography) tracers. A recent study in ACS Medicinal Chemistry Letters reported its use in the radiolabeling of a tracer for imaging neuroinflammation, leveraging the bromomethyl group for efficient incorporation of fluorine-18. This application underscores the compound's potential in diagnostic imaging and theranostics.
The synthetic routes to this compound have also seen significant optimization in recent years. A 2024 publication in Organic Process Research & Development detailed a scalable, high-yield synthesis that addresses previous challenges in the introduction of the difluoromethyl group. This advancement is particularly relevant for industrial-scale production, where cost-effectiveness and reproducibility are critical.
From a safety and regulatory perspective, recent toxicological studies have provided important data on the handling and storage of this compound. The bromomethyl group presents particular reactivity concerns, and new protocols for its safe manipulation have been developed and published in Chemical Health & Safety. These guidelines are essential for researchers working with this intermediate in both academic and industrial settings.
Looking forward, the unique properties of 5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carbonyl chloride continue to inspire novel applications in medicinal chemistry. Current research directions include its incorporation into PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation platforms, where its structural features may offer advantages in linker design and target engagement. The compound's versatility ensures it will remain a valuable tool in drug discovery for the foreseeable future.
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